molecular formula C14H15N3O4 B14963587 Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B14963587
M. Wt: 289.29 g/mol
InChI Key: BCJSLZOBKUTFPM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-methoxyaniline in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine ketone, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biology: Used in studies involving enzyme inhibition and receptor binding assays.

    Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-[(2-ethoxyphenyl)amino]pyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-[(2-methylphenyl)amino]pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-hydroxy-2-[(2-methoxyphenyl)amino]pyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 2-(2-methoxyanilino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-13(19)9-8-15-14(17-12(9)18)16-10-6-4-5-7-11(10)20-2/h4-8H,3H2,1-2H3,(H2,15,16,17,18)

InChI Key

BCJSLZOBKUTFPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=CC=CC=C2OC

Origin of Product

United States

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